

Mass Spectrometry of 1-Cyclohexene-1-methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Cyclohexene-1-methanol*

Cat. No.: *B154202*

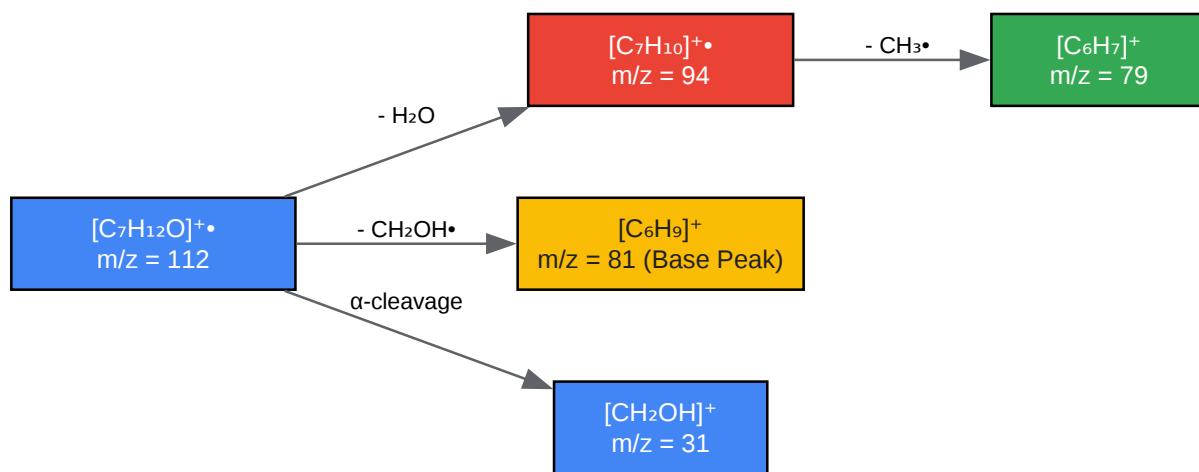
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of **1-Cyclohexene-1-methanol** ($C_7H_{12}O$, Mol. Wt.: 112.17 g/mol).[1][2] This document details the characteristic fragmentation patterns, presents quantitative mass spectral data, and outlines a standard experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectral Data

The electron ionization (EI) mass spectrum of **1-Cyclohexene-1-methanol** is characterized by a series of fragment ions that provide structural information about the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in Table 1. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]


Table 1: Mass Spectral Data for **1-Cyclohexene-1-methanol**

m/z	Relative Intensity (%)	Proposed Fragment Ion
112	15	$[\text{C}_7\text{H}_{12}\text{O}]^{+\bullet}$ (Molecular Ion)
94	45	$[\text{C}_7\text{H}_{10}]^{+\bullet}$
81	100	$[\text{C}_6\text{H}_9]^{+}$
79	60	$[\text{C}_6\text{H}_7]^{+}$
67	30	$[\text{C}_5\text{H}_7]^{+}$
53	25	$[\text{C}_4\text{H}_5]^{+}$
41	40	$[\text{C}_3\text{H}_5]^{+}$
39	35	$[\text{C}_3\text{H}_3]^{+}$
31	20	$[\text{CH}_2\text{OH}]^{+}$

Fragmentation Pathway

The fragmentation of **1-Cyclohexene-1-methanol** under electron ionization follows characteristic pathways for cyclic alcohols and alkenes.^{[3][4][5]} The molecular ion ($[\text{M}]^{+\bullet}$) is observed at m/z 112. The base peak at m/z 81 is likely formed through a retro-Diels-Alder (RDA) reaction followed by the loss of a hydrogen atom, a common fragmentation for cyclohexene derivatives.^[6] Another significant fragmentation route involves the loss of a water molecule (H_2O) from the molecular ion, resulting in the peak at m/z 94. The peak at m/z 31 corresponds to the $[\text{CH}_2\text{OH}]^{+}$ fragment, which is characteristic of primary alcohols due to alpha-cleavage.^[4]

A proposed fragmentation pathway is visualized in the following diagram:

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway of **1-Cyclohexene-1-methanol**.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of **1-Cyclohexene-1-methanol** using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on standard methods for the analysis of volatile organic compounds (VOCs).^{[7][8][9]}

Sample Preparation

- Standard Solution: Prepare a stock solution of **1-Cyclohexene-1-methanol** (e.g., 1000 μ g/mL) in a high-purity solvent such as methanol or dichloromethane.
- Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 μ g/mL).
- Sample Dilution: If analyzing a sample matrix, dilute the sample with the chosen solvent to bring the concentration of **1-Cyclohexene-1-methanol** within the calibration range.

Gas Chromatography (GC) Conditions

- GC System: A standard gas chromatograph equipped with a split/splitless injector.
- Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 μ m film thickness column with a 5% phenyl-

methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

- Injector Temperature: 250 °C.
- Injection Mode: Splitless injection (1 μ L) for trace analysis or split injection (e.g., 50:1 split ratio) for higher concentrations.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.

Mass Spectrometry (MS) Conditions

- MS System: A mass spectrometer capable of electron ionization.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 30 to 300.
- Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

This technical guide provides a foundational understanding of the mass spectrometric behavior of **1-Cyclohexene-1-methanol**. The provided data and protocols can serve as a starting point for method development and routine analysis in various research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Cyclohexene-1-methanol [webbook.nist.gov]
- 2. 1-Cyclohexene-1-methanol [webbook.nist.gov]
- 3. GCMS Section 6.10 [people.whitman.edu]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. dem.ri.gov [dem.ri.gov]
- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Mass Spectrometry of 1-Cyclohexene-1-methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154202#mass-spectrometry-of-1-cyclohexene-1-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com